molecular formula C19H19N3O2 B11601729 (4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11601729
M. Wt: 321.4 g/mol
InChI Key: FUKGIGJJLIWVSK-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow chemistry techniques, which allow for continuous synthesis and improved scalability. Flow chemistry offers advantages such as better control over reaction parameters, increased safety, and the ability to automate the process .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions, such as acidic or basic environments, controlled temperatures, and the presence of catalysts. For example, oxidation reactions might be carried out in acidic media, while reductions often require anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For example, it might inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-{[(2-ethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups and the pyrazolone core, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H19N3O2/c1-3-24-18-12-8-7-11-17(18)20-13-16-14(2)21-22(19(16)23)15-9-5-4-6-10-15/h4-13,21H,3H2,1-2H3

InChI Key

FUKGIGJJLIWVSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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